molecular formula C13H14BrNO4S B6543629 4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide CAS No. 898655-38-4

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide

Cat. No.: B6543629
CAS No.: 898655-38-4
M. Wt: 360.23 g/mol
InChI Key: IKQBXQRUOSXKGM-UHFFFAOYSA-N
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Description

4-Bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring substituted with methoxy and methyl groups, linked via a sulfonamide bridge to a furan-2-ylmethyl moiety. Its structural uniqueness lies in the combination of electron-withdrawing (bromo) and electron-donating (methoxy, methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4S/c1-9-6-11(14)12(18-2)7-13(9)20(16,17)15-8-10-4-3-5-19-10/h3-7,15H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQBXQRUOSXKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.

    Furan-2-ylmethylation: The furan ring is attached via a nucleophilic substitution reaction using furan-2-ylmethylamine.

    Methoxylation: The methoxy group is introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the sulfonamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound's sulfonamide moiety is significant in drug design, particularly for developing antibacterial and antitumor agents. Sulfonamides are known to inhibit bacterial folate synthesis, making them useful in treating bacterial infections. Research indicates that modifications to the sulfonamide structure can enhance efficacy and reduce side effects.

Case Study: Antimicrobial Activity
A study investigating various sulfonamide derivatives found that compounds with similar structures exhibited promising antimicrobial activity against a range of bacteria, including resistant strains. The introduction of the furan ring may enhance lipophilicity, potentially improving membrane penetration and bioavailability.

Organic Synthesis

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.

Table 1: Synthetic Pathways Involving the Compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed reactionSulfonamide derivatives
Coupling ReactionsPalladium-catalyzed couplingBiologically active compounds
HydrosulfurationAcidic conditionsThiazolidinone derivatives

Materials Science

The compound's unique electronic properties make it a candidate for applications in materials science, particularly in the development of organic semiconductors and sensors. The furan ring contributes to the electronic delocalization, which is advantageous for charge transport properties.

Case Study: Organic Electronics
Research has shown that incorporating furan-containing compounds into organic photovoltaic cells can improve efficiency due to better charge mobility. This suggests potential applications in developing more efficient solar cells.

Mechanism of Action

The mechanism of action of 4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the furan ring and methoxy group may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Benzenesulfonamide 4-Br, 5-OCH₃, 2-CH₃; N-linked furan-2-ylmethyl Sulfonamide, bromo, methoxy, furan -
Furosemide Chlorobenzoic acid derivative 4-Cl, 5-SO₂NH₂; N-linked furan-2-ylmethyl Sulfamoyl, chloro, carboxylic acid
(Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2-ylidene)-4-methylbenzenesulfonamide Furan-linked sulfonamide Bromo, ethoxy, dimethyl on furan; 4-CH₃ on benzene Bromo, ethoxy, sulfonamide
5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide Benzenesulfonamide 5-NH₂, 2-OCH₃; N-linked 2-bromo-5-methylphenyl Amino, methoxy, bromo
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide Ethyl-linked benzamide-sulfonamide 5-Cl, 2-OCH₃; ethyl spacer between benzamide and sulfonamide Chloro, methoxy, benzamide
N-(3-Bromothiophen-2-ylmethylene)-2-methylbenzenesulfonamide Thiophene-linked sulfonamide Bromo on thiophene; 2-CH₃ on benzene Thiophene, bromo

Key Observations :

  • Furan vs.
  • Substituent Positioning : The 5-methoxy and 4-bromo groups on the benzene ring (target compound) contrast with furosemide’s 4-chloro and sulfamoyl groups, which enhance diuretic activity via renal ion channel interactions .
  • Linker Variations : Ethyl or methylene spacers (e.g., ) increase conformational flexibility compared to direct N-linkages, impacting binding affinity in biological targets.

Physicochemical Properties

Melting Points and Stability:
  • Bromine’s high atomic weight may increase density (e.g., 1.513 g/cm³ in vs. 1.33 g/cm³ for furosemide ).
  • Methoxy groups enhance solubility in polar solvents compared to halogenated derivatives.
Spectroscopic Data:
  • NMR/IR : Methoxy groups typically show δ 3.7–4.0 ppm (¹H NMR) and ~1250 cm⁻¹ (C-O stretch in IR). Bromine induces deshielding in adjacent protons (e.g., δ 7.5–8.0 ppm for aromatic protons) .

Structural and Crystallographic Insights

  • Crystal Packing : The target compound’s furan ring may engage in C-H···O interactions, as seen in , where bromine participates in halogen bonding.
  • DFT Studies : Analogues like those in reveal that bromine’s electronegativity alters frontier molecular orbital (FMO) energies, affecting reactivity and binding .

Biological Activity

4-bromo-N-(furan-2-ylmethyl)-5-methoxy-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure

The compound features a bromine atom, a furan ring, and a methoxy group attached to a benzenesulfonamide core. Its structural formula can be represented as follows:

C12H12BrN1O3S\text{C}_{12}\text{H}_{12}\text{BrN}_1\text{O}_3\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antibacterial Activity : Effective against various Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Potential to inhibit specific enzymes linked to disease progression.

Antibacterial Activity

Studies have shown that this compound possesses notable antibacterial effects. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa75
Streptococcus pneumoniae30

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer activity through various assays. Notably, it has shown effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results from these studies are presented in Table 2.

Cell LineIC50 (µM)
MCF-715
A54920
HeLa25

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising potential as an anticancer agent.

Enzyme Inhibition

In addition to its antibacterial and anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown inhibitory effects on carbonic anhydrase and urease, which are crucial in various physiological processes. The inhibition constants (Ki) are summarized in Table 3.

EnzymeKi (µM)
Carbonic Anhydrase12
Urease18

These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a pivotal role.

Case Studies

  • Antibacterial Efficacy : A study published in MDPI reported significant antibacterial activity of similar sulfonamide derivatives against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing efficacy against resistant pathogens .
  • Anticancer Mechanism : Research conducted on sulfonamide compounds indicated that they could induce apoptosis in cancer cells through the activation of caspases. This mechanism was observed in vitro with MCF-7 cells treated with varying concentrations of the compound .
  • Enzyme Inhibition Studies : A comparative analysis highlighted the effectiveness of various sulfonamides in inhibiting urease activity, which is critical for managing urinary tract infections caused by urease-producing bacteria .

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